ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-28-19(26)17-14(2)21-20(27)22-18(17)29-13-16(25)24-11-9-23(10-12-24)15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,21,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWOQXXBMFRXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One of the key steps involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . The product is obtained with a high yield, making this method efficient for laboratory synthesis.
Chemical Reactions Analysis
Ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Drug Development
Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate has been investigated for its role as an intermediate in synthesizing pharmaceuticals targeting neurological and cardiovascular diseases. Its unique structure allows for interactions with biological targets that can enhance drug efficacy and specificity .
Neuroprotective Properties
Research has shown that compounds similar to ethyl 6-methyl-2-oxo can exhibit neuroprotective effects. Studies utilizing cell viability assays and molecular docking techniques have indicated that this compound may inhibit neuroinflammatory processes, potentially making it a candidate for treating neurodegenerative diseases .
Antibacterial and Antitubercular Activities
This compound demonstrates significant antibacterial and antitubercular properties, suggesting its utility in developing treatments for infectious diseases. Its interaction with bacterial enzymes and pathways is an area of ongoing research, aiming to elucidate its mechanism of action further .
Agrochemical Development
This compound is utilized in formulating agrochemicals. Its properties contribute to developing effective pesticides and herbicides that enhance crop yield while minimizing environmental impact .
Enhancing Crop Resistance
Research has indicated that this compound can improve plant resistance to pathogens, thereby reducing the need for chemical treatments and supporting sustainable agricultural practices.
Enzyme Inhibition Studies
In biochemical research, ethyl 6-methyl-2-oxo is employed to study enzyme inhibition mechanisms. Its ability to bind to specific receptors makes it valuable for discovering new therapeutic agents targeting various diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological receptors, aiding in the design of more effective drugs through structure-based drug design methodologies .
Novel Material Development
The compound is explored for its potential in creating novel materials with enhanced properties such as thermal stability and mechanical strength. These materials could find applications in various industrial sectors, including electronics and construction .
Polymer Science
In polymer science, ethyl 6-methyl-2-oxo is investigated as a building block for synthesizing polymers with specific functionalities, which could lead to innovative applications in coatings and adhesives.
Summary of Key Findings
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Pharmaceuticals | Drug development for neurological diseases | Neuroprotective effects |
| Antibacterial and antitubercular activities | Significant antibacterial properties | |
| Agricultural Chemistry | Formulation of pesticides and herbicides | Enhances crop yield |
| Biochemical Research | Enzyme inhibition studies | Potential therapeutic agent discovery |
| Material Science | Development of novel materials | Improved thermal stability |
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate can be compared to other pyrimidine derivatives, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . While both compounds exhibit biological activities, the presence of the phenylpiperazinyl group in ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate enhances its neuroprotective and anti-inflammatory properties .
Biological Activity
Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is a compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a dihydropyrimidine core with various substituents that contribute to its biological activity. The general formula can be represented as:
Key Structural Features:
- Dihydropyrimidine Ring : A six-membered ring that is crucial for biological interactions.
- Phenylpiperazine Moiety : Known for its role in receptor binding and modulation.
- Sulfanyl Group : May enhance solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of dihydropyrimidines. For instance, derivatives of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine have shown promising results against various cancer cell lines.
Case Study: Glioma Cell Lines
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against rat and human glioma cell lines. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways related to cell cycle regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Dihydropyrimidine derivatives are known to exhibit activity against a range of bacterial and fungal pathogens.
Research Findings
A study reported that ethyl 6-methyl-2-oxo derivatives displayed notable antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, and antifungal activity against Candida species .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines.
Research indicates that the compound modulates inflammatory pathways by downregulating the expression of TNF-alpha and IL-6 in activated macrophages .
Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness |
|---|---|---|
| Anticancer | Human glioma cell lines | IC50 = 12 µM |
| Antibacterial | Staphylococcus aureus | MIC = 8 µg/mL |
| Antifungal | Candida albicans | MIC = 16 µg/mL |
| Anti-inflammatory | Macrophage cell line | Inhibition of TNF-alpha |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Half-life | 3.5 hours |
| Bioavailability | 45% |
Q & A
Q. What synthetic routes are recommended for preparing this compound?
The compound can be synthesized via a modified Biginelli reaction, leveraging thiourea derivatives and aldehydes/ketones. For instance, a similar dihydropyrimidine derivative was prepared using benzaldehyde under reflux conditions with ethanol as the solvent and hydrochloric acid as a catalyst . Key steps include:
- Thioether linkage formation : Introduce the sulfanyl group via nucleophilic substitution between a 2-mercaptoethyl intermediate and the 4-phenylpiperazine moiety.
- Cyclization : Optimize temperature (70–90°C) and solvent polarity to promote dihydropyrimidine ring closure.
- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for isolation.
Q. Which spectroscopic techniques are critical for structural characterization?
A multi-technique approach is essential:
- NMR spectroscopy : Confirm regiochemistry of the dihydropyrimidine ring and substituent positions (e.g., ¹H NMR for methyl groups at δ 1.2–1.4 ppm; ¹³C NMR for carbonyl signals at δ 165–175 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally analogous compounds (e.g., Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, PDB ID: 250352) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~503.18 Da) and fragmentation patterns.
Advanced Research Questions
Q. How can regioselectivity challenges during thioether linkage formation be addressed?
Regioselectivity issues often arise due to competing nucleophilic sites on the piperazine ring. Methodological solutions include:
- Protecting groups : Temporarily block non-target amine groups using tert-butoxycarbonyl (Boc) before sulfanyl group introduction .
- Catalytic control : Use copper(I) iodide (5 mol%) to favor S-alkylation over N-alkylation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at the desired site .
Q. How should researchers resolve contradictions between experimental and computational data (e.g., DFT vs. XRD)?
Discrepancies in bond lengths or angles often stem from crystal packing effects or solvent interactions. Mitigation strategies:
- Benchmark calculations : Compare gas-phase DFT results with solvent-corrected models (e.g., PCM for ethanol) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) observed in XRD to refine computational models .
- Dynamic NMR : Probe conformational flexibility in solution to explain deviations from static crystal structures.
Q. What methodologies assess the compound’s potential as a kinase inhibitor?
Focus on structure-activity relationship (SAR) studies:
- Molecular docking : Target the ATP-binding pocket of kinases (e.g., EGFR, PKA) using the 4-phenylpiperazine moiety as a solubility enhancer and the dihydropyrimidine core as a hinge-binding motif .
- Enzyme assays : Measure IC₅₀ values via fluorescence-based ADP-Glo™ kinase assays, using staurosporine as a positive control.
- Cellular permeability : Evaluate logP (predicted ~2.8) and P-glycoprotein efflux ratios in Caco-2 monolayers.
Data Contradiction Analysis
Q. How to interpret conflicting solubility data across studies?
Discrepancies often arise from polymorphic forms or solvent impurities. Standardize protocols:
- Thermogravimetric analysis (TGA) : Rule out hydrate/solvate formation impacting solubility .
- HPLC purity checks : Ensure >98% purity (UV detection at 254 nm) to exclude contaminant effects .
- Solvent selection : Use pharmacopeial-grade buffers (e.g., ammonium acetate, pH 6.5) for reproducible measurements .
Methodological Optimization
Q. What strategies improve yield in large-scale synthesis?
Scale-up challenges include exothermic reactions and byproduct accumulation. Recommendations:
- Flow chemistry : Use continuous reactors to control heat dissipation during cyclization .
- Catalyst recycling : Immobilize HCl on silica gel to reduce waste .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
